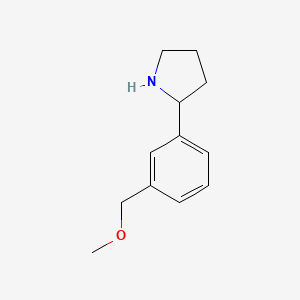

2-(3-(Methoxymethyl)phenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Chemical Sciences

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical science. nih.govnih.gov Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its importance as a "privileged scaffold" in drug discovery. nbinno.comenamine.net

The history of pyrrolidine chemistry is intrinsically linked to the study of natural products. Early investigations into alkaloids, such as nicotine (B1678760) and hygrine, revealed the presence of the pyrrolidine ring and spurred interest in its chemical properties and synthesis. wikipedia.org Over the decades, the development of new synthetic methodologies has enabled chemists to access a diverse range of substituted pyrrolidines with precise control over stereochemistry, a critical factor in determining biological activity. mdpi.comresearchgate.net The evolution from classical synthetic methods to modern catalytic and asymmetric approaches has significantly expanded the chemical space accessible to researchers, allowing for the creation of increasingly complex and tailored pyrrolidine-containing molecules. acs.org

Substituted pyrrolidines are integral to the development of a multitude of research compounds across various therapeutic areas. pharmablock.com The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively present substituents for interaction with biological targets. nih.govresearchgate.net This structural feature, combined with the basicity of the nitrogen atom, allows pyrrolidine derivatives to engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions. pharmablock.com As a result, this scaffold is found at the core of compounds investigated for their potential as anticancer, antibacterial, anti-inflammatory, and central nervous system-acting agents. nih.govfrontiersin.org

The following table provides a summary of the key attributes of the pyrrolidine scaffold in research compounds:

| Attribute | Significance in Research Compounds |

| Three-Dimensionality | The non-planar structure allows for precise spatial orientation of substituents, crucial for specific interactions with biological targets. researchgate.net |

| Chirality | The presence of stereocenters enables the synthesis of enantiomerically pure compounds, which can exhibit distinct biological activities. nih.gov |

| Basicity | The nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing solubility and target binding. pharmablock.com |

| Synthetic Accessibility | A wide range of synthetic methods are available for the construction and functionalization of the pyrrolidine ring. mdpi.comresearchgate.net |

The phenyl group at the 2-position introduces a rigid, aromatic system that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The presence of an aryl substituent on the pyrrolidine ring is a common feature in many biologically active compounds. nih.govnih.gov

The methoxymethyl group (-CH₂OCH₃) is a versatile functional group that can influence a molecule's properties in several ways. The ether linkage can act as a hydrogen bond acceptor, and the methoxy (B1213986) group can impact the compound's lipophilicity and metabolic stability. nih.gov The introduction of a methoxymethyl group can be a strategic modification to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

The following table details the potential contributions of these moieties:

| Moiety | Potential Impact on Pyrrolidine Derivatives |

| Phenyl | - Provides a scaffold for further functionalization.- Can participate in π-π stacking and hydrophobic interactions. nih.gov |

| Methoxymethyl | - Can act as a hydrogen bond acceptor.- Influences solubility and lipophilicity.- May alter metabolic pathways. nih.gov |

Research Rationale for Investigating 2-(3-(Methoxymethyl)phenyl)pyrrolidine

The focused investigation of this compound is driven by a combination of its structural attributes and the scientific questions it presents.

While the individual components of this compound are well-known in medicinal chemistry, their specific combination in this arrangement presents a degree of structural novelty. The synthesis of 2-arylpyrrolidines can be challenging, often requiring multi-step sequences and careful control of stereochemistry. ntnu.norsc.org Developing efficient and stereoselective synthetic routes to this particular compound is a significant research objective in itself, potentially leading to new methodologies applicable to a broader range of related molecules.

The theoretical rationale for exploring this compound lies in the principles of drug design and the concept of "chemical space exploration." By combining a proven scaffold (pyrrolidine) with substituents that offer a range of interaction capabilities (phenyl and methoxymethyl), this molecule represents a probe for exploring interactions with various biological targets.

The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, provides a strong theoretical underpinning for this research. ctppc.orgpatsnap.com The methoxymethylphenyl moiety can be considered a bioisostere of other substituted phenyl groups found in known bioactive molecules. Investigating the biological activity of this compound allows researchers to systematically probe the structure-activity relationships (SAR) within a particular class of compounds. This exploration could lead to the identification of new lead compounds with improved potency, selectivity, or pharmacokinetic properties.

Overview of Current Research Landscape Pertaining to Relevant Pyrrolidine Analogues

The pyrrolidine scaffold is a versatile and highly valued framework in modern drug discovery, with research continuously uncovering its potential across a wide spectrum of therapeutic areas. tandfonline.comfrontiersin.org Its chemical tractability and presence in the essential amino acid proline make it a frequent component of pharmacologically active molecules. pharmablock.com The non-planar, "puckered" nature of the saturated ring allows for the presentation of substituents in distinct three-dimensional orientations, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Research into pyrrolidine analogues is extensive, focusing on the synthesis and biological evaluation of derivatives with diverse substitution patterns to target a variety of diseases. The strategic modification of the pyrrolidine ring, particularly at the N1, 2nd, 3rd, and 5th positions, has been shown to be critical for optimizing biological activity. tandfonline.com

Detailed Research Findings on Pyrrolidine Analogues

The pharmacological versatility of the pyrrolidine core is demonstrated by its central role in compounds developed for numerous conditions, including diabetes, cancer, infectious diseases, and central nervous system (CNS) disorders. tandfonline.comfrontiersin.org

Anticancer and Antidiabetic Activities: The structural features of pyrrolidine derivatives facilitate critical interactions with biological targets involved in cancer and diabetes. tandfonline.com For instance, some analogues act as inhibitors of enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are implicated in cancer progression. tandfonline.com In the context of diabetes, pyrrolidine-based molecules have been designed as potent inhibitors of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). tandfonline.comfrontiersin.org The shared pathological mechanisms between diabetes and cancer, such as inflammation and metabolic dysregulation, have spurred the development of multifunctional pyrrolidine derivatives that can target pathways common to both diseases. tandfonline.com

| Pyrrolidine Analogue Class | Target/Activity | Key Research Finding | Reference |

|---|---|---|---|

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | Anticancer (MCF-7 and HeLa cells) | Compound 37e showed good biological activity, with IC50 values comparable to the reference drug doxorubicin. | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer (Breast Cancer) | Designed as dual-activity agents against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes. | nih.gov |

| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | Antidiabetic (α-glucosidase inhibition) | Compound 3a demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 1.116 µM. | tandfonline.com |

| Pyrrolidine sulfonamide derivatives | Antidiabetic (DPP-IV inhibition) | A derivative with a 4-trifluorophenyl substitution showed the best inhibition (IC50: 11.32 ± 1.59 μM) against the DPP-IV enzyme. | frontiersin.org |

Central Nervous System (CNS) Applications: The pyrrolidine scaffold is also a key component in compounds targeting the CNS. For example, different series of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov Research has shown that specific substitutions on the pyrrolidine ring are crucial for efficacy in models of epilepsy. nih.gov The racetam family of drugs, which feature a pyrrolidinone core, are known for their cognitive-enhancing effects. wikipedia.org

| Pyrrolidine Analogue Class | Target/Activity | Key Research Finding | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | A derivative (69k) with a benzhydryl group emerged as more effective than the standard drug valproic acid in specific preclinical tests. | nih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives | Neuroprotection/Acetylcholinesterase inhibition | Demonstrated antiproliferative effects against SH-SY5Y neuroblastoma cells and acetylcholinesterase inhibition activity. | frontiersin.org |

Antimicrobial and Antiviral Research: The pyrrolidine ring is integral to the structure of many antimicrobial and antiviral agents. tandfonline.comfrontiersin.org Its ability to be incorporated into complex molecular architectures allows for the development of compounds that can interfere with microbial growth or viral replication. Many approved drugs for viral infections, including HIV, contain the pyrrolidine moiety. tandfonline.com

Synthetic strategies for creating diverse libraries of pyrrolidine analogues are a major focus of current research. Methods like 1,3-dipolar cycloaddition reactions are commonly employed to construct the pyrrolidine ring with a high degree of stereochemical control. nih.gov This control is vital, as the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins. researchgate.net The development of simple, efficient, and inexpensive synthetic routes to access highly functionalized pyrrolidines remains an important goal in medicinal chemistry. diva-portal.org

The ongoing exploration of pyrrolidine analogues continues to yield novel compounds with significant therapeutic potential. The strategic functionalization of the pyrrolidine core, as seen in the structure of this compound, is a key principle guiding the design of the next generation of drugs.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgub.edu It involves the deconstruction of a target molecule into simpler, commercially available precursor structures through a series of imaginary "disconnections" which correspond to the reverse of known chemical reactions. wikipedia.orgias.ac.in

For the this compound scaffold, several logical disconnections can be proposed to devise potential synthetic routes.

Disconnection A (C-N Bond Formation): The most common approach involves disconnecting one of the C-N bonds of the pyrrolidine ring. This suggests an intramolecular cyclization of a linear precursor. For instance, disconnecting the N1-C5 bond points to a precursor like a 4,5-disubstituted aminoketone or amino alcohol, which can be cyclized. This strategy is foundational in heterocycle synthesis. researchgate.net

Disconnection B (C2-C3 and N1-C5 Bond Formation): A [3+2] cycloaddition strategy is a powerful method for constructing five-membered rings. nih.gov This disconnection breaks the molecule down into a three-atom component (an azomethine ylide) and a two-atom component (a dipolarophile). In this case, the dipolarophile would be 3-(methoxymethyl)styrene, and the azomethine ylide could be generated from formaldehyde (B43269) and an amino acid like glycine (B1666218).

Disconnection C (Multiple Bonds): Multicomponent reactions (MCRs) offer a highly efficient route where multiple bonds are formed in a single operation. nih.govresearchgate.net A retrosynthetic analysis for an MCR would break the target molecule down into three or more simple starting materials, such as 3-(methoxymethyl)benzaldehyde, an amine, and a compound contributing the remaining two carbons of the pyrrolidine ring.

These varied retrosynthetic pathways highlight the diverse strategies available for constructing the this compound core, ranging from classical cyclizations to modern cycloadditions and multicomponent reactions.

Classical and Modern Approaches to Pyrrolidine Ring Synthesis

Building upon the retrosynthetic analysis, several forward-synthetic methodologies can be employed to construct the this compound molecule.

Intramolecular Cyclization Strategies

The formation of the pyrrolidine ring through the intramolecular cyclization of a linear precursor is a robust and widely used strategy. researchgate.netmdpi.comdntb.gov.ua This approach typically involves the formation of a carbon-nitrogen bond in the final ring-closing step. The nature of the linear precursor and the cyclization conditions can vary significantly.

One common method is the cyclization of amino alcohols. organic-chemistry.org For the target molecule, this would involve a precursor like 4-amino-1-(3-(methoxymethyl)phenyl)butan-1-ol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which is then displaced by the internal nucleophilic amine to form the pyrrolidine ring.

Another approach is the reductive amination of a keto-amine or a keto-azide. For example, a precursor such as 1-(3-(methoxymethyl)phenyl)-4-oxobutan-1-amine could undergo intramolecular reductive amination to yield the desired pyrrolidine. The thermolysis of 5-azidoallenes can also lead to bicyclic pyrrolidine products through a complex cascade involving cyclization. nih.gov

| Precursor Type | Functional Groups for Cyclization | General Reaction Conditions |

| γ-Amino alcohol | Amine (-NH2), Alcohol (-OH) | Activation of OH (e.g., TsCl, SOCl2), followed by base-mediated cyclization. organic-chemistry.org |

| γ-Haloamine | Amine (-NH2), Halide (-Br, -Cl) | Base-mediated intramolecular nucleophilic substitution. |

| γ-Amino ketone | Amine (-NH2), Ketone (C=O) | Reductive amination (e.g., NaBH3CN, H2/Pd). |

| ω-Azido carboxylic acid | Azide (B81097) (-N3), Carboxylic acid (-COOH) | Tf2O-promoted intramolecular Schmidt reaction. organic-chemistry.org |

This table presents potential intramolecular cyclization strategies for forming a 2-arylpyrrolidine scaffold.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Constructionnih.govnih.govacs.orgnih.gov

The 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for synthesizing five-membered heterocycles like pyrrolidines. nih.govnih.govmdpi.com This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, allowing for the rapid construction of complex ring systems with excellent control over stereochemistry. nih.gov

Azomethine ylides are the most commonly used 1,3-dipoles for the synthesis of the pyrrolidine scaffold. nih.gov These reactive intermediates contain a C-N-C framework and can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or the thermal/photochemical ring-opening of aziridines. acs.orgnih.gov

The reaction of an azomethine ylide with an alkene (the dipolarophile) can generate up to four new stereocenters in a single step, making it a highly attractive method for stereoselective synthesis. nih.govacs.org The development of catalytic, enantioselective versions of this reaction, often employing chiral metal-ligand complexes, has been a major focus of research, enabling access to enantiomerically pure pyrrolidine derivatives. rsc.orgnih.gov

For the synthesis of this compound, the dipolarophile would be 3-(methoxymethyl)styrene. The azomethine ylide can be generated from the condensation of an aldehyde (e.g., formaldehyde) and an amino acid ester (e.g., methyl glycinate).

The outcome of a 1,3-dipolar cycloaddition is governed by several factors, including the electronic properties of the dipole and dipolarophile, steric interactions, and the presence of catalysts. acs.orgacs.org

Regioselectivity: The regioselectivity of the cycloaddition is primarily controlled by the frontier molecular orbitals (FMOs) of the reactants. Azomethine ylides generated from iminoesters are electron-rich and react preferentially with electron-deficient dipolarophiles. rsc.org The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. rsc.org The preferred regioisomer results from the combination of the termini with the largest orbital coefficients. acs.org

Stereoselectivity: The stereoselectivity of the reaction can be divided into diastereoselectivity and enantioselectivity.

Diastereoselectivity: Two diastereomers can be formed depending on the endo or exo approach of the 1,3-dipole to the dipolarophile. Similar to the Diels-Alder reaction, the endo approach is often favored due to secondary orbital interactions, though these interactions are generally weaker in 1,3-dipolar cycloadditions. rsc.org The choice of catalyst can significantly influence this selectivity, with silver-catalyzed reactions often showing higher endo selectivity compared to copper-catalyzed ones. rsc.org

Enantioselectivity: Achieving high enantioselectivity typically requires the use of a chiral catalyst. A wide variety of chiral Lewis acids based on metals like silver (Ag), copper (Cu), and zinc (Zn) have been developed. rsc.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

| Factor | Influence on Selectivity | Example/Mechanism |

| Electronic Effects | Governs regioselectivity and reaction rate. | Electron-withdrawing groups on the dipolarophile lower its LUMO energy, accelerating the reaction with the dipole's HOMO. rsc.orgmdpi.com |

| Steric Effects | Influences both regio- and diastereoselectivity. | Bulky substituents on either the dipole or dipolarophile can disfavor certain transition states, leading to higher selectivity. acs.org |

| Metal Catalysts | Controls enantioselectivity and can influence diastereoselectivity. | Chiral Lewis acids (e.g., Cu(I) or Ag(I) with chiral ligands) create a chiral pocket, forcing the cycloaddition to proceed through a lower-energy transition state for one enantiomer. rsc.orgnih.gov |

| 1,3-Dipole Structure | The substituents on the azomethine ylide affect its stability and reactivity. | Stabilized ylides (with electron-withdrawing groups) are less reactive but easier to handle than non-stabilized ylides. nih.gov |

This table summarizes key factors influencing the selectivity of azomethine ylide cycloaddition reactions.

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffoldsacs.org

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. nih.govresearchgate.nettandfonline.com

Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. nih.govtandfonline.comnih.gov A common strategy involves the in situ generation of an azomethine ylide from an aldehyde and an amino acid, which then undergoes a [3+2] cycloaddition with a third component, the dipolarophile. acs.org

To synthesize this compound using this approach, a three-component reaction could be designed using:

Aldehyde: 3-(Methoxymethyl)benzaldehyde

Amino Acid: Sarcosine (N-methylglycine) or glycine ester

Dipolarophile: An alkene such as ethylene (B1197577) or a synthetic equivalent.

Alternatively, asymmetric MCRs can be designed using optically active starting materials or chiral catalysts to produce enantiomerically enriched pyrrolidines. nih.govacs.org These reactions can construct up to three stereogenic centers in a single, efficient operation. nih.gov The development of novel MCRs remains an active area of research, providing powerful tools for the synthesis of complex heterocyclic scaffolds. researchgate.net

Catalytic Approaches (e.g., Dual Catalytic Reactions)

The synthesis of 2-arylpyrrolidines, such as this compound, is frequently accomplished through metal-catalyzed reactions that form the core heterocyclic structure. Copper-catalyzed intermolecular carboamination of vinylarenes represents a significant strategy. nih.gov This approach involves the coupling of a vinyl arene, in this case, 3-vinylphenyl)(methoxy)methane, with an amine source to construct the pyrrolidine ring.

One notable method is the copper-catalyzed coupling of styrenes with potassium β-aminoethyltrifluoroborates. nih.gov While a simple copper(II) 2-ethylhexanoate (B8288628) catalyst may not be effective, a catalyst system like Cu(1,10-phenanthroline)₂ can facilitate the oxidative coupling to produce the 2-arylpyrrolidine. nih.gov The reaction proceeds via a radical mechanism, which avoids the need for strong bases or water-sensitive organometallic reagents often required in other synthetic routes. nih.gov

Another powerful catalytic strategy for constructing the pyrrolidine scaffold is the [3+2] cycloaddition reaction. This can be achieved through various activation modes, including iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. researchgate.net For instance, the reaction between an azomethine ylide, generated in situ, and a suitable dipolarophile can yield highly functionalized pyrrolidines with excellent control over stereochemistry. researchgate.netrsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(1,10-phenanthroline)₂ | Vinyl arene, Potassium N-carbamoyl-β-aminoethyltrifluoroborate | 2-Arylpyrrolidine | Avoids strong bases and sensitive reagents; proceeds via a radical mechanism. nih.gov |

| Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | α,β-Unsaturated aldehyde, Azomethine ylide | Polysubstituted pyrrolidine | High enantioselectivity through iminium activation; allows for construction of multiple stereocenters. researchgate.netnih.gov |

Stereoselective Synthesis of this compound Enantiomers

Achieving enantiopure forms of this compound is critical for its potential applications. Several stereoselective strategies have been developed to this end.

Chiral Auxiliary-Mediated Asymmetric Synthesis (e.g., SAMP/RAMP Methodologies)

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method is a well-established and versatile strategy for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgorgsyn.org

The synthesis sequence generally involves three main steps:

Hydrazone Formation : A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone. wikipedia.org

Asymmetric Alkylation : The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form an azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide), with the chiral auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. wikipedia.orgwikipedia.org

Auxiliary Cleavage : The chiral auxiliary is removed, typically through ozonolysis or hydrolysis, to release the α-alkylated ketone or aldehyde with high enantiomeric purity. wikipedia.orgresearchgate.net

This methodology could be adapted to synthesize precursors for this compound, where the stereochemistry is set early in the synthetic sequence.

| Method | Description | Key Advantage |

| SAMP/RAMP Hydrazone Method | Uses SAMP or RAMP as a chiral auxiliary to direct the asymmetric alkylation of a carbonyl compound precursor. wikipedia.orgorgsyn.org | Provides access to both enantiomers of the target molecule by selecting either SAMP or RAMP. mit.edu |

Asymmetric Catalysis in Pyrrolidine Derivatization

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govnih.gov

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for accessing a wide range of pyrrolidine stereoisomers. rsc.org By carefully selecting the metal catalyst and chiral ligand, it is possible to control the absolute and relative stereochemistry of the resulting pyrrolidine ring. rsc.org

Another approach is the enantioselective copper-catalyzed intramolecular hydroamination. nih.gov A suitable aminoalkene precursor, derived from 3-(methoxymethyl)benzaldehyde, could be cyclized in the presence of a chiral copper hydride catalyst (e.g., formed from Cu(OAc)₂ and a chiral phosphine (B1218219) ligand like (S)-DTBM-SEGPHOS) to yield the desired enantiomerically enriched 2-arylpyrrolidine. nih.gov This method is valued for its high stereoselectivity and compatibility with various functional groups. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.gov Enzymes such as transaminases (TAs), alcohol dehydrogenases (ADHs), and ketoreductases (KREDs) can be employed to create chiral centers with exceptional enantiomeric excess. acs.orgd-nb.info

A plausible chemoenzymatic route to an enantiomer of this compound could involve a transaminase-triggered cyclization. acs.org This process would start with a suitable ω-chloroketone, such as 1-chloro-4-(3-(methoxymethyl)phenyl)butan-1-one. An engineered transaminase, which can be selected to produce either the (R) or (S) enantiomer, would asymmetrically aminate the ketone. The resulting amino group would then undergo spontaneous intramolecular cyclization to form the pyrrolidine ring, yielding the final product in high enantiomeric purity. acs.org

This biocatalytic approach offers excellent enantioselectivity (often ≥95% ee) and operates under mild reaction conditions. acs.org

| Enzymatic Strategy | Starting Material | Key Enzyme | Product | Selectivity |

| Transaminase-Triggered Cyclization | ω-Chloroketone | Transaminase (TA) | Chiral 2-Arylpyrrolidine | Excellent and complementary enantioselectivity (≥95% ee). acs.org |

| Ketoreductase Reduction | Prochiral enone | Ketoreductase (KRED) | Chiral alcohol intermediate | High diastereoselectivity. nih.gov |

Functional Group Interconversions and Post-Cyclization Modifications at the Phenyl and Pyrrolidine Ring

Introduction and Manipulation of the Methoxymethyl Group

Functional group interconversion (FGI) is a crucial tactic in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The methoxymethyl group (-CH₂OCH₃) on the phenyl ring can be introduced at various stages of the synthesis.

One common strategy is to start with a commercially available precursor that already contains the desired functionality, such as 3-bromobenzyl methyl ether. This can be converted to a vinyl group (3-vinylphenyl)(methoxy)methane via a Stille or Suzuki coupling, which then serves as the starting material for catalytic cyclization.

Alternatively, the methoxymethyl group can be introduced later in the synthesis via modification of a different functional group. For example, a 2-(3-hydroxymethylphenyl)pyrrolidine precursor could be synthesized and then the hydroxyl group could be methylated. This conversion is typically achieved by treating the alcohol with a base (e.g., sodium hydride) followed by an electrophilic methylating agent like methyl iodide or dimethyl sulfate. ub.edu

Another route involves the reduction of a corresponding ester or carboxylic acid. For instance, a 2-(3-(methoxycarbonyl)phenyl)pyrrolidine could be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to the corresponding primary alcohol, which can then be methylated as described above. imperial.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-[3-(methoxymethyl)phenyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-14-9-10-4-2-5-11(8-10)12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |

InChI Key |

JBRZBMMCICJBIV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methoxymethyl Phenyl Pyrrolidine and Its Stereoisomers

Derivatization Strategies

Functionalization of the phenyl ring of 2-(3-(methoxymethyl)phenyl)pyrrolidine offers a powerful avenue for synthesizing a diverse array of analogues. These modifications can significantly alter the compound's physicochemical properties. Methodologies for derivatization primarily rely on classical aromatic chemistry, including directed ortho-metalation and electrophilic aromatic substitution. For these reactions to be successful, it is typically necessary to first protect the pyrrolidine (B122466) nitrogen, often as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), to prevent side reactions and to influence the regioselectivity of the transformations.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a potent strategy for achieving regioselective functionalization of aromatic rings. In the case of N-Boc-2-(3-(methoxymethyl)phenyl)pyrrolidine, two heteroatom-containing groups can potentially direct the lithiation: the oxygen of the methoxymethyl group and the carbamate group on the pyrrolidine nitrogen.

The methoxymethyl group at the C3 position is a well-established directing group that would favor deprotonation at the ortho positions, C2 and C4. The N-Boc directing group, while more distant, could potentially direct lithiation to the C2' position (the other ortho position to the pyrrolidine substituent). However, the combined electronic and chelating effects typically result in deprotonation at the C4 position, which is ortho to the methoxymethyl group and activated by both substituents, while being less sterically hindered than the C2 position.

The general process involves treating the N-protected pyrrolidine with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new substituent. This method provides precise control over the substitution pattern, which is often difficult to achieve with standard electrophilic substitution.

| Entry | Electrophile | Reagents & Conditions | Product Substituent (at C4) | Typical Yield |

|---|---|---|---|---|

| 1 | Iodine (I₂) | 1) s-BuLi, TMEDA, THF, -78 °C 2) I₂ | -I | 85-95% |

| 2 | N,N-Dimethylformamide (DMF) | 1) s-BuLi, TMEDA, THF, -78 °C 2) DMF | -CHO | 70-85% |

| 3 | Trimethylsilyl chloride (TMSCl) | 1) s-BuLi, TMEDA, THF, -78 °C 2) TMSCl | -Si(CH₃)₃ | 90-98% |

| 4 | Carbon Dioxide (CO₂) | 1) s-BuLi, TMEDA, THF, -78 °C 2) CO₂ (s) | -COOH | 75-90% |

Electrophilic Aromatic Substitution (EAS)

Standard electrophilic aromatic substitution reactions can also be employed to modify the phenyl ring. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the pyrrolidin-2-yl group and the methoxymethyl group. Both are considered activating, ortho, para-directing groups. Given their meta-positioning relative to each other (at C1 and C3), their directing effects are additive and reinforce substitution at the C2, C4, and C6 positions.

C4-position: Strongly activated and sterically accessible. This is the most probable site of substitution.

C2-position: Strongly activated but sterically hindered by the adjacent pyrrolidine ring.

C6-position: Activated, but to a lesser extent, and sterically accessible.

Therefore, electrophilic aromatic substitution reactions on this scaffold are expected to yield primarily the C4-substituted isomer, potentially with minor amounts of the C6- and C2-isomers. Reaction conditions must be carefully selected to be compatible with the pyrrolidine and methoxymethyl functionalities.

| Reaction | Reagents | Major Product Substituent (at C4) | Potential Side Products |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | -Br | C6- and C2-bromo isomers |

| Nitration | HNO₃, H₂SO₄, low temp. | -NO₂ | Oxidation, C6-nitro isomer |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | N-acylation (if unprotected) |

Modification of the Methoxymethyl Substituent

An alternative strategy for derivatization involves chemical modification of the existing methoxymethyl group. The benzylic ether can be cleaved to reveal a hydroxymethyl group (-CH₂OH). This transformation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃).

The resulting benzylic alcohol is a versatile intermediate. It can be:

Oxidized to the corresponding aldehyde (-CHO) using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).

Further oxidized to the carboxylic acid (-COOH) using stronger oxidants like potassium permanganate (B83412) (KMnO₄).

Converted to a leaving group (e.g., a tosylate or mesylate) and displaced by various nucleophiles to introduce a wide range of functionalities.

This approach provides a pathway to derivatives that are not directly accessible through substitution on the aromatic ring itself.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-(3-(Methoxymethyl)phenyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment and stereochemical determination.

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the foundation for structural confirmation, identifying the distinct chemical environments of each proton and carbon atom within the molecule. nih.govharvard.edu The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the initial assignment of the primary structural fragments: the substituted phenyl ring and the pyrrolidine (B122466) ring. nih.govharvard.edu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxymethyl group's methylene (B1212753) and methyl protons, and the protons of the pyrrolidine ring. The pyrrolidine moiety, containing a chiral center at the C2 position, often presents complex, overlapping multiplets for its aliphatic protons.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. The number of signals confirms the total count of chemically non-equivalent carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) This data is representative and may vary based on experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrrolidine-NH | ~2.10 | br s | - |

| Pyrrolidine-C2-H | ~4.25 | t | ~63.5 |

| Pyrrolidine-C3-H₂ | ~2.05, ~2.20 | m | ~34.8 |

| Pyrrolidine-C4-H₂ | ~1.90 | m | ~25.7 |

| Pyrrolidine-C5-H₂ | ~3.10, ~3.35 | m | ~46.9 |

| Aromatic-C2'-H | ~7.40 | s | ~127.0 |

| Aromatic-C4'-H | ~7.15 | d | ~126.5 |

| Aromatic-C5'-H | ~7.30 | t | ~129.0 |

| Aromatic-C6'-H | ~7.35 | d | ~128.8 |

| Aromatic-C1' | - | - | ~142.5 |

| Aromatic-C3' | - | - | ~138.0 |

| -CH₂-O- | ~4.50 | s | ~74.5 |

| -O-CH₃ | ~3.40 | s | ~58.2 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously determining the complex connectivity and stereochemistry of the molecule. harvard.edursc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is instrumental in tracing the connectivity within the pyrrolidine ring, for instance, by showing a correlation between the proton at C2 and the adjacent protons at C3. rsc.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the definitive assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum. harvard.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different structural fragments of the molecule. For example, an HMBC experiment would show a correlation from the methylene protons of the methoxymethyl group to the C3' carbon of the phenyl ring, confirming the substituent's position. harvard.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For this compound, NOESY can reveal the spatial relationship between the proton at the C2 chiral center and the protons on the phenyl ring, helping to define the molecule's three-dimensional structure. harvard.edu

Table 2: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | H2 (pyrrolidine) | H3 (pyrrolidine) | Confirms adjacency in the pyrrolidine ring. |

| HSQC | -O-CH₃ | -O-CH₃ | Assigns the methoxy (B1213986) carbon signal. |

| HMBC | -O-CH₃ | -CH₂-O- | Confirms connectivity within the methoxymethyl group. |

| HMBC | H2 (pyrrolidine) | C1' and C6' (aromatic) | Connects the pyrrolidine ring to the phenyl ring. |

| NOESY | H2 (pyrrolidine) | H2' (aromatic) | Provides insight into the spatial orientation between the two rings. |

Chiral NMR Solvating Agent Applications for Enantiomeric Discrimination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). Differentiating and quantifying these enantiomers is critical. NMR spectroscopy, in conjunction with a Chiral Solvating Agent (CSA), provides a powerful method for this analysis. nih.gov

The principle involves adding a chiral auxiliary compound (the CSA) to a solution of the racemic analyte. The CSA interacts with both enantiomers to form transient, diastereomeric complexes. Because these diastereomeric complexes have different physical properties, they exhibit distinct NMR spectra. This results in the splitting of specific signals in the ¹H NMR spectrum, where a single peak in the racemate's spectrum resolves into two separate peaks, one for each enantiomer. nih.gov The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee). A common CSA used for this purpose is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

Table 3: Hypothetical Enantiomeric Discrimination using a Chiral Solvating Agent

| Proton Signal | δ (ppm) in Racemate | δ (ppm) of (R)-enantiomer with CSA | δ (ppm) of (S)-enantiomer with CSA | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|---|

| Pyrrolidine-C2-H | 4.25 | 4.28 | 4.31 | 0.03 |

| -O-CH₃ | 3.40 | 3.41 | 3.43 | 0.02 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its measured mass. nih.gov For this compound (C₁₂H₁₇NO), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass.

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.13829 | 192.13815 | -0.73 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. d-nb.info The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the connectivity of its atoms. d-nb.info

For the protonated molecule [M+H]⁺ of this compound, key fragmentations would involve the cleavage of the pyrrolidine ring and the loss of the methoxymethyl substituent.

Table 5: Predicted MS/MS Fragmentation Data for [C₁₂H₁₇NO+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 192.14 | 160.10 | 32.04 (CH₃OH) | Loss of methanol |

| 192.14 | 121.06 | 71.08 (C₄H₉N) | Loss of pyrrolidine, forming a methoxymethylbenzyl cation |

| 192.14 | 91.05 | 101.09 | Tropylium (B1234903) ion (rearrangement and loss of side chains) |

| 192.14 | 70.06 | 122.08 (C₈H₁₀O) | Protonated pyrrolidine iminium ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that cause a change in dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that involve a change in the polarizability of the molecule.

For this compound, the spectra are characterized by absorption bands and scattering peaks indicative of its primary structural components: the secondary amine of the pyrrolidine ring, the substituted aromatic ring, the ether linkage, and aliphatic C-H bonds.

Key expected vibrational frequencies for this compound are detailed below. The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears as a moderate absorption in the IR spectrum. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring and the methoxy group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring give rise to characteristic peaks in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the methoxymethyl ether group is expected to produce a strong, distinct band in the IR spectrum.

Table 1: Hypothetical Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3350 | Medium | Weak | N-H stretch (pyrrolidine) |

| 3100-3000 | Medium | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1600, ~1480 | Medium-Strong | Strong | Aromatic C=C ring stretch |

| ~1450 | Medium | Medium | CH₂ scissoring |

| ~1250 | Strong | Medium | Aryl-O stretch (asymmetric) |

| ~1100 | Strong | Weak | C-O-C stretch (ether) |

This table presents expected values based on characteristic functional group frequencies.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. mdpi.com For this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, this technique can unambiguously assign the R or S configuration.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise spatial arrangement of each atom can be deduced. researchgate.net When using anomalous dispersion, the absolute configuration can be determined without reference to another chiral center.

A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This data is crucial for understanding its steric properties and potential interactions in a biological context.

Table 2: Potential Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | R or S at C2 |

| Key Bond Lengths (Å) | C-N, C-C (aromatic), C-O |

This table lists the type of data obtained from an X-ray crystallography experiment; specific values require experimental determination.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatography is indispensable for assessing the chemical purity and enantiomeric composition of pharmaceutical compounds. Various methods are employed to separate the target compound from impurities, byproducts, and its corresponding enantiomer.

HPLC is the primary technique for determining the purity of non-volatile compounds like this compound. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Detection by DAD allows for the quantification of the main peak and any impurities that contain a chromophore, which in this case is the phenyl group. Coupling HPLC with a mass spectrometer (LC-MS) provides an added layer of confirmation by supplying the mass-to-charge ratio (m/z) of the eluting peaks, enabling the identification of impurities based on their molecular weight and fragmentation patterns. fda.gov

Table 3: Illustrative HPLC-MS Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | DAD (254 nm); ESI+ MS (scan m/z 50-500) |

| Expected Retention Time | ~4.5 min |

This table represents a typical method and expected results for this type of compound.

To determine the enantiomeric purity or enantiomeric excess (ee) of this compound, chiral HPLC is the method of choice. heraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution between the R- and S-enantiomer peaks. researchgate.net The ratio of the peak areas then allows for the direct calculation of the enantiomeric excess.

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (R-enantiomer) | ~8.2 min |

This table outlines a plausible chiral separation method; actual retention times and elution order depend on the specific CSP and conditions.

GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It can be used to assess the purity of this compound and to identify any volatile byproducts from its synthesis, such as starting materials or solvent residues. nih.gov The compound would likely be analyzed directly or after derivatization to increase its volatility and thermal stability. nih.gov

In the mass spectrometer, the compound undergoes electron ionization, fragmenting in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification. Key fragments would be expected from the loss of the methoxymethyl group, cleavage of the pyrrolidine ring, and the formation of a stable tropylium ion.

Table 5: Expected Key Mass Fragments in GC-MS Analysis

| m/z (mass-to-charge) | Proposed Fragment Identity |

|---|---|

| 191 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₂OCH₃]⁺ |

| 115 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This table lists plausible mass fragments based on the structure of the molecule.

Computational and Theoretical Investigations of 2 3 Methoxymethyl Phenyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure and energy of molecules. nih.gov Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them widely used for studying organic molecules of this size. epstem.net Such calculations can elucidate fundamental properties that govern the molecule's reactivity, stability, and spectroscopic signatures.

The electronic structure of 2-(3-(methoxymethyl)phenyl)pyrrolidine dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions and potential reaction sites. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the pyrrolidine (B122466) ring and the aromatic ring may represent areas of positive potential (electrophilic).

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are theoretical predictions based on DFT calculations (e.g., at the B3LYP/6-31G level) and serve as illustrative examples for this compound.*

The non-planar structure of the pyrrolidine ring and the rotational freedom of the phenyl and methoxymethyl substituents mean that this compound can exist in multiple conformations. nih.gov Conformation analysis aims to identify the most stable, low-energy arrangements of the atoms. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a process known as mapping the conformational landscape or potential energy surface.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Global Minimum (Twist) | ~35° | 0.00 | ~ 75% |

| Local Minimum (Envelope) | ~15° | +1.2 | ~ 15% |

| Other Conformer | Variable | > +2.5 | < 10% |

Note: This table presents hypothetical data illustrating a possible conformational energy landscape for this compound. The actual values would be determined through detailed quantum chemical scans.

Quantum chemistry can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. epstem.net

Predicted ¹H and ¹³C NMR spectra for this compound can be generated. By comparing these theoretical spectra with experimental data, one can confirm the molecular structure. The accuracy of these predictions has improved significantly, with root-mean-square deviations (RMSD) often falling below 0.2 ppm for ¹H and 2 ppm for ¹³C shifts for many organic molecules. nih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 | 125 - 130 |

| Pyrrolidine CH (alpha to N) | ~ 3.5 | ~ 60 |

| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |

| -OCH₃ | ~ 3.4 | ~ 58 |

| -CH₂-O | ~ 4.5 | ~ 72 |

Note: The chemical shifts are estimated theoretical values for this compound in a standard solvent like CDCl₃. Actual shifts depend on the specific DFT functional, basis set, and solvent model used. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules in a biological context, such as their interaction with proteins. nih.gov These methods treat atoms as classical particles and use force fields to describe their interactions, allowing for the simulation of larger systems over longer timescales.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com Given the prevalence of the pyrrolidine scaffold in centrally active agents, plausible targets for this compound could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) or serotonin (B10506) receptors, or various enzymes. researchgate.netnih.gov

A docking simulation would place the lowest-energy conformer of the compound into the binding pocket of a target protein and score different poses based on intermolecular interactions. nih.gov Key interactions typically include hydrogen bonds (e.g., with the pyrrolidine nitrogen), hydrophobic interactions (with the phenyl ring), and π-π stacking. nih.gov Identifying these potential interactions is the first step in structure-based drug design and understanding the molecule's mechanism of action. nih.govmdpi.com

| Hypothetical Target | Binding Site Residues | Predicted Interaction Type |

| Dopamine D3 Receptor | Asp110 | Salt bridge/H-bond with pyrrolidine N-H |

| Phe345, Phe346 | π-π stacking with the phenyl ring | |

| Val189, Leu190 | Hydrophobic interactions | |

| Ser192 | Hydrogen bond with methoxy (B1213986) oxygen |

Note: This table illustrates a hypothetical binding mode of this compound in the active site of the human Dopamine D3 receptor, a common target for similar scaffolds. nih.gov

Beyond predicting the binding pose, a primary goal of molecular modeling is to estimate the binding affinity between a ligand and its target. nih.gov Docking programs provide a scoring function that gives a qualitative estimate of affinity, often expressed in units of kcal/mol. mdpi.com While useful for ranking compounds, these scores are generally not quantitatively accurate.

For more rigorous and quantitative predictions, methods like free energy calculations are employed. lu.se Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) simulate the physical process of transforming a ligand into another or into nothing, both in solution and when bound to the protein. dlab.clnih.gov The difference between these two calculations yields the relative or absolute binding free energy (ΔG), which is a more accurate predictor of a ligand's potency. These calculations are computationally intensive but provide a much higher level of accuracy than standard docking scores. nih.gov

| Method | Predicted Affinity Metric | Value |

| Molecular Docking (Glide/AutoDock) | Docking Score | -8.5 kcal/mol |

| Free Energy Calculation (FEP) | ΔGbind | -9.2 ± 0.5 kcal/mol |

Note: The values represent plausible theoretical predictions for the binding of this compound to a hypothetical target like the Dopamine D3 receptor. The docking score is a semi-quantitative estimate, while the ΔGbind from FEP is a more rigorous, albeit computationally expensive, prediction.

Analysis of Stereochemical Influence on Binding Orientation

The stereochemistry of a molecule is a critical determinant of its biological activity, influencing how it interacts with chiral biological targets such as proteins and receptors. For this compound, which possesses a chiral center at the 2-position of the pyrrolidine ring, computational methods are invaluable for predicting and analyzing the binding behavior of its (R) and (S) enantiomers.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. omicstutorials.comyoutube.com In a typical study, the three-dimensional structures of the (R)- and (S)-enantiomers of this compound would be docked into the active site of a relevant biological target. The docking algorithm samples a multitude of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. nih.gov This process can reveal significant differences in how each stereoisomer fits within the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) are formed with the protein's amino acid residues.

To further refine the understanding of the binding dynamics and stability of each stereoisomer, molecular dynamics (MD) simulations would be employed. nih.gov An MD simulation models the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein. nih.gov By running simulations for the protein-ligand complexes of both enantiomers, researchers can assess the stability of the predicted binding poses from docking, observe conformational changes, and calculate binding free energies with greater accuracy.

The results of such an analysis would typically be summarized in a table comparing the binding characteristics of the two enantiomers.

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| (R)-2-(3-(methoxymethyl)phenyl)pyrrolidine | -8.5 | Tyr123, Phe254 | Pi-stacking with phenyl ring |

| (R)-2-(3-(methoxymethyl)phenyl)pyrrolidine | -8.5 | Asp101 | Hydrogen bond with pyrrolidine N-H |

| (S)-2-(3-(methoxymethyl)phenyl)pyrrolidine | -6.2 | Leu250, Val180 | Hydrophobic interaction |

| (S)-2-(3-(methoxymethyl)phenyl)pyrrolidine | -6.2 | Asp101 | Weaker/transient hydrogen bond |

Mechanistic Computational Studies of Synthetic Transformations

Quantum mechanics (QM) calculations are a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energetics and geometries of reactants, transition states, and products. ijfans.orgaps.org For the synthesis of this compound, computational studies, particularly using Density Functional Theory (DFT), could be used to investigate the reaction pathways of a plausible synthetic route, such as the reductive amination of a corresponding ketone or a cyclization reaction. scielo.brnih.gov

Such a study would involve calculating the potential energy surface of the reaction. This would allow for the identification of the lowest energy pathway from reactants to products. Key steps in the analysis would include:

Geometry Optimization: Determining the lowest energy structure for all reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermochemical data like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

By calculating the activation energies (the energy difference between the reactant and the transition state) for each step, the rate-determining step of the reaction can be identified. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +20.5 | +22.1 |

| Intermediate | -5.2 | -4.5 |

| Transition State 2 | +15.8 | +17.3 |

| Product | -12.0 | -10.8 |

Structure-Based Design Principles for Analogues

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the 3D structure of the biological target to design and optimize ligands. frontiersin.orggardp.org Assuming that this compound has a known biological target with an available 3D structure (from X-ray crystallography, NMR, or homology modeling), SBDD principles would be applied to design novel analogues with improved properties, such as enhanced binding affinity, selectivity, or pharmacokinetic profiles.

The process would begin with the analysis of the binding mode of the parent compound, this compound, in the active site of its target. Computational tools would be used to identify:

Unoccupied pockets: Regions in the binding site that are not filled by the parent compound, which could be targeted by adding new functional groups to the analogue.

Key interactions: The specific hydrogen bonds, hydrophobic interactions, and other forces that are critical for binding.

Potential for modification: Identifying positions on the molecule where chemical modifications can be made without disrupting essential binding interactions.

Based on this analysis, a library of virtual analogues would be created by modifying the parent structure. These modifications could include altering the substitution pattern on the phenyl ring, changing the functional group on the pyrrolidine ring, or replacing the methoxymethyl group with other substituents. These virtual analogues would then be docked into the target's active site, and their binding affinities would be predicted. nih.gov The most promising candidates would then be prioritized for chemical synthesis and experimental testing.

| Analogue | Modification from Parent Compound | Design Rationale | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Analogue 1 | Replacement of methoxymethyl with trifluoromethyl | Increase hydrophobic interactions | -9.1 |

| Analogue 2 | Addition of a hydroxyl group to the phenyl ring | Form a new hydrogen bond with Ser124 | -9.5 |

| Analogue 3 | Replacement of pyrrolidine with piperidine | Explore alternative ring conformations | -7.8 |

| Analogue 4 | Methylation of the pyrrolidine nitrogen | Alter solubility and basicity | -8.3 |

Exploration of Chemical Reactivity and Scaffold Derivatization

Modifications of the Pyrrolidine (B122466) Nitrogen (N1)

The secondary amine of the pyrrolidine ring is a key site for functionalization, readily undergoing reactions to introduce a variety of substituents.

The nitrogen atom of the pyrrolidine ring is nucleophilic and can be readily alkylated or acylated to introduce a wide array of substituents.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyrrolidine nitrogen. N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination. These modifications are fundamental in the synthesis of derivatives with altered steric and electronic properties. The mechanochemical N-alkylation of imides has been shown to be an environmentally friendly approach that can be applied to various imides and alkyl halides beilstein-journals.org.

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an acyl group, forming an amide linkage. This is typically carried out using acyl chlorides or anhydrides in the presence of a base. N-acylation is a common strategy to introduce carbonyl-containing moieties, which can serve as handles for further functionalization or can be key interacting groups with biological targets nih.gov.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | Amide |

The pyrrolidine nitrogen can serve as a nucleophile in reactions that lead to the formation of fused or spirocyclic heterocyclic systems. These more complex structures can significantly alter the conformational properties and biological activity of the resulting molecules. For instance, the nitrogen atom can participate in intramolecular cyclization reactions or in multicomponent reactions to build new ring systems. The synthesis of fused-ring heptacyclic pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions, showcasing a method to create complex polycyclic compounds thieme.de. Similarly, the synthesis of ring-fused benzimidazoles can involve annulation onto the nitrogen of a heterocyclic ring mdpi.com. Azomethine ylides, which can be generated from pyrrolidine derivatives, are versatile synthons for preparing various pyrrolidinyl-heterocyclic compounds through cycloaddition reactions mdpi.com.

Modifications at the Phenyl Ring and Methoxymethyl Group

The substituted phenyl ring provides opportunities for derivatization through aromatic substitution reactions, while the methoxymethyl group can be chemically transformed.

The phenyl ring of 2-(3-(methoxymethyl)phenyl)pyrrolidine can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups. The position of substitution is directed by the existing substituents on the ring—the pyrrolidinyl group and the methoxymethyl group. Both are generally considered ortho-, para-directing activators, though the steric bulk of the pyrrolidine may influence the regioselectivity. Nucleophilic aromatic substitution is another possibility, particularly if the phenyl ring is further substituted with strong electron-withdrawing groups nih.govresearchgate.netmdpi.com.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | Nitro-substituted phenylpyrrolidine |

| Halogenation | Br2, FeBr3 | Bromo-substituted phenylpyrrolidine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted phenylpyrrolidine |

The methoxymethyl group (-CH2OCH3) offers a site for various functional group interconversions. The ether linkage can be cleaved under acidic conditions to yield a hydroxymethyl group, which can then be further oxidized to an aldehyde or a carboxylic acid. These transformations introduce new reactive handles on the molecule for further derivatization solubilityofthings.comorganic-synthesis.comub.eduorganic-chemistry.orgmit.edu.

Ether Cleavage: Reagents such as BBr3 can be used to cleave the methyl ether, affording the corresponding alcohol.

Oxidation: The resulting primary alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4).

Regio- and Stereoselective Functionalization of the Pyrrolidine Ring

Beyond the nitrogen atom, the carbon atoms of the pyrrolidine ring can also be functionalized. Achieving regio- and stereoselectivity in these transformations is a significant synthetic challenge and an area of active research. Methods for the α-functionalization of pyrrolidines have been developed, which can introduce substituents at the carbon atom adjacent to the nitrogen rsc.orgrsc.orgnih.gov. The synthesis of novel functionalized dispiropyrrolidines has been achieved through regioselective three-component [3+2] cycloaddition reactions of azomethine ylides nih.gov. The design of new 2-thioxopyrimidin-4-ones has enabled regioselective reactions to form angular regioisomers of hexahydro solubilityofthings.comrsc.orgresearchgate.nettriazolo[4,3-a]quinazolin-9-ones mdpi.com.

| Position of Functionalization | Reaction Type | Potential Outcome |

| α-carbon to Nitrogen | C-H activation/arylation | Introduction of an aryl group at the 5-position |

| Other ring carbons | Cycloaddition reactions | Formation of spirocyclic or fused-ring systems |

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold

The exploration of the this compound scaffold has been a subject of significant interest in medicinal chemistry, primarily due to its potential for developing selective ligands for various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a systematic understanding of how chemical modifications to a core structure, or scaffold, influence its biological activity. Through methodical approaches such as positional scanning, computational modeling, and stereochemical analysis, researchers can delineate the key molecular features required for potency and selectivity, guiding the design of more effective and targeted therapeutic agents.

Positional Scanning of Substituents

Positional scanning is a powerful strategy used in combinatorial chemistry to systematically evaluate the contribution of different functional groups at specific positions on a molecular scaffold. This approach has been effectively utilized to probe the SAR of the 2-(phenyl)pyrrolidine core, revealing how substituents on the phenyl ring and other positions influence receptor affinity and selectivity.

In studies involving a library of compounds built around a related scaffold, significant differentiation in activity levels was observed when various functionalities were introduced at three key positions (R₁, R₂, and R₃). For instance, when an aromatic group with a halogen substitution was fixed in the R₁ position, the resulting compounds generally produced strong inhibition for the α4β2 nicotinic acetylcholine receptor (nAChR). Similarly, fixing these halogenated aromatic functionalities at the R₃ position also conferred activity against α4β2 nAChR.

| Position | Substituent Type | Observed Effect on α4β2 nAChR Activity | Example Functionalities |

|---|---|---|---|

| R₁ | Aromatic with Halogen | Strong inhibition | 2-(3-Fluorophenyl)ethyl, 2-(3-Bromophenyl)ethyl, 3,4-Dichlorophenethyl |

| R₃ | Aromatic with Halogen | Strong inhibition, but other functionalities also active | 2-(3-Bromophenyl)ethyl, 2-(4-Bromophenyl)ethyl, 3,4-Dichlorophenethyl |

| R₃ | Aliphatic | Change from aromatic to aliphatic had little effect on α4β2 affinity but dramatically affected α3β4 affinity, thereby altering selectivity. | 4-tert-Butyl-cyclohexylmethyl |

Rational Design of Analogues based on Computational Insights

The rational design of analogues is a cornerstone of modern drug discovery, where computational tools are employed to predict how molecular modifications will affect a compound's properties before synthesis. This in silico approach accelerates the optimization process by prioritizing compounds that are most likely to succeed. For scaffolds like 2-(phenyl)pyrrolidine, computational methods such as pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies are invaluable.

Computational strategies allow for the design of focused compound libraries enriched with molecules possessing "drug-like" properties. By generating models that identify key binding requirements within a target's active site, researchers can screen virtual libraries of compounds to pinpoint potential ligands. These methods can also predict various pharmacokinetic properties, helping to eliminate candidates with unfavorable absorption, distribution, metabolism, or excretion profiles early in the discovery pipeline. While specific computational studies focused exclusively on the this compound scaffold are not detailed in the available literature, the principles of rational design are broadly applicable. This process involves integrating experimental data with computational filtering and prediction to facilitate the rapid and cost-effective identification of promising new analogues.

Influence of Stereochemistry on Functional Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. For the 2-(phenyl)pyrrolidine scaffold, the chiral center at the C2 position of the pyrrolidine ring means that the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). The orientation of the substituent at this position can profoundly impact how the molecule interacts with its biological target.

Screening data from libraries based on this scaffold have indicated a clear preference for one stereoisomer over the other. Specifically, at the R₂ position, an (R) configuration was generally preferred over the (S) configuration for activity at the α4β2 nAChR. This preference was consistently observed across multiple pairs of enantiomers. The synthesis and testing of individual chiral isomers later confirmed this observation, underscoring the importance of controlling stereochemistry during the design of selective ligands. This stereochemical preference highlights the specific and defined nature of the binding pocket of the target receptor, which can accommodate one enantiomer more favorably than the other.

| Enantiomeric Pair Comparison (R₂ Position) | Favored Configuration for α4β2 nAChR Activity |

|---|---|

| Sample 53 vs. Sample 44 | R configuration preferred over S |

| Sample 59 vs. Sample 51 | R configuration preferred over S |

| Sample 62 vs. Sample 61 | R configuration preferred over S |

| Sample 66 vs. Sample 65 | R configuration preferred over S |

| Sample 68 vs. Sample 67 | R configuration preferred over S |

Molecular and Cellular Mechanism of Action Studies in Vitro Research

Ligand-Target Binding Assays in Cell-Free Systems

Receptor Binding Studies (e.g., GPCRs, Nuclear Receptors)

No publicly available research data documents the binding affinity or selectivity of 2-(3-(Methoxymethyl)phenyl)pyrrolidine for any G protein-coupled receptors (GPCRs), nuclear receptors, or other receptor types in cell-free assay systems.

Enzyme Inhibition or Activation Assays (e.g., Proteases, Kinases)

There is no available scientific literature detailing the effects of this compound on the activity of enzymes such as proteases, kinases, or others in in vitro inhibition or activation assays.

In Vitro Cellular Assays for Investigating Molecular Pathways

Cellular Target Engagement Studies

No studies have been published that investigate the direct interaction or binding of this compound with its potential molecular targets within a cellular context.

Modulation of Intracellular Signaling Pathways (e.g., reporter gene assays)